molecular formula C9H16Cl2N4 B2815953 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1707710-42-6

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2815953
CAS No.: 1707710-42-6
M. Wt: 251.16
InChI Key: OUZDGXFSKUFQPV-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

5-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZDGXFSKUFQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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